molecular formula C12H25ClN2O4 B13142090 N-Me-D-Orn(Boc)-OMe.HCl

N-Me-D-Orn(Boc)-OMe.HCl

Cat. No.: B13142090
M. Wt: 296.79 g/mol
InChI Key: CYJPBNPWHLQXKO-SBSPUUFOSA-N
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Description

N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride, commonly referred to as N-Me-D-Orn(Boc)-OMe.HCl, is a synthetic amino acid derivative. This compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride typically involves the protection of the amino group of D-ornithine with a tert-butoxycarbonyl (Boc) group, followed by methylation of the carboxyl group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects primarily through its incorporation into peptide chains. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Boc group can be removed to expose the functional amino group, allowing the peptide to interact with its target molecules. The ester group can also be hydrolyzed to yield the corresponding carboxylic acid, which can participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-D-Ornithine: The deprotected form of N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride.

    Fmoc-N-Methyl-D-Ornithine: Another protected form used in peptide synthesis.

    Boc-L-Ornithine: A similar compound with a different stereochemistry.

Uniqueness

N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride is unique due to its specific combination of protective groups, which provide stability and solubility while allowing for selective deprotection and functionalization during peptide synthesis .

Properties

Molecular Formula

C12H25ClN2O4

Molecular Weight

296.79 g/mol

IUPAC Name

methyl (2R)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride

InChI

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-7-9(13-4)10(15)17-5;/h9,13H,6-8H2,1-5H3,(H,14,16);1H/t9-;/m1./s1

InChI Key

CYJPBNPWHLQXKO-SBSPUUFOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)OC)NC.Cl

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl

Origin of Product

United States

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